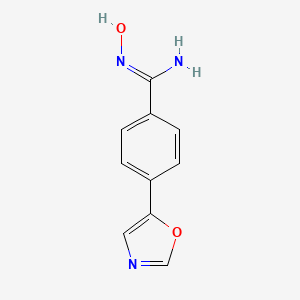

N'-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide

Descripción general

Descripción

N-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide (HOBt) is a compound that has been used in a variety of scientific research applications for many years. HOBt is an organic compound with a molecular formula of C7H10N2O3 and is a derivative of the amino acid glycine. HOBt is a common reagent used in organic synthesis and is used to activate carboxylic acid derivatives in order to form amides, esters, and other derivatives. HOBt is also used in biochemistry and biophysical research, as well as in drug discovery.

Aplicaciones Científicas De Investigación

Microwave-assisted Synthesis on Ionic Liquid Support

A diversity-oriented synthetic approach using microwave-assisted synthesis on ionic liquid support has been developed for the efficient creation of benzo[d]oxazol-5-yl-1H-benzo[d]imidazole derivatives. This methodology is pivotal for generating a diverse library of compounds potentially applicable in drug discovery programs, showcasing the versatility of oxazoline and benzimidazole derivatives in medicinal chemistry (Chanda et al., 2012).

Synthesis and Evaluation for Anti-tubercular Activity

The synthesis of novel compounds featuring the oxazoline ring, specifically targeting anti-tubercular activity, demonstrates the potential of these structures in developing new therapeutic agents. These compounds were evaluated against Mycobacterium tuberculosis, highlighting the biomedical relevance of oxazoline derivatives in addressing global health challenges (Dighe et al., 2012).

Energetic Material Applications

Compounds based on oxadiazol and furazan rings, synthesized from precursors including N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide, have been explored for applications as insensitive energetic materials. These studies involve the characterization of the compounds' thermal stabilities and detonation performances, indicating potential uses in safer and more efficient explosive materials (Yu et al., 2017).

Structural and Photophysical Property Studies

Research on oxazole derivatives has also extended to the examination of their structural and photophysical properties. The synthesis of fluorescent 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives and their antimicrobial activity showcases the broad applicability of these compounds beyond medicinal chemistry, potentially into materials science for sensing and imaging applications (Phatangare et al., 2013).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of N’-Hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide are currently under investigation. The compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the cell.

Mode of Action

Biochemical Pathways

Given its use in proteomics research

Result of Action

Análisis Bioquímico

Biochemical Properties

N’-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to interact with proteases and other enzymes involved in protein degradation and modification. These interactions are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Cellular Effects

The effects of N’-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, N’-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of N’-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including enzyme inhibition, cellular stress, and apoptosis. Threshold effects are observed, where the compound’s activity changes significantly at specific dosage levels .

Metabolic Pathways

N’-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes, influencing the levels of metabolites and the overall metabolic flux. The compound can modulate the activity of key metabolic enzymes, thereby affecting the synthesis and degradation of important biomolecules within the cell .

Transport and Distribution

The transport and distribution of N’-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its activity, as it needs to reach specific sites within the cell to exert its effects .

Subcellular Localization

N’-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide exhibits specific subcellular localization, which influences its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for the compound’s interaction with its target biomolecules and the subsequent modulation of cellular processes .

Propiedades

IUPAC Name |

N'-hydroxy-4-(1,3-oxazol-5-yl)benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c11-10(13-14)8-3-1-7(2-4-8)9-5-12-6-15-9/h1-6,14H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHITYCWDSCAQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CO2)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CN=CO2)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90420738 | |

| Record name | N'-Hydroxy-4-(1,3-oxazol-5-yl)benzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

860649-01-0 | |

| Record name | N'-Hydroxy-4-(1,3-oxazol-5-yl)benzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobut-2-enoate](/img/structure/B1310102.png)

![(2e)-3-(4-Oxo-1,2-dihydro-4h-pyrrolo[3,2,1-ij]quinolin-5-yl)acrylic acid](/img/structure/B1310110.png)

![4-aminopyrido[2,3-d]pyrimidin-5(8H)-one](/img/structure/B1310132.png)

![2,2,2-trifluoro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1310178.png)